ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a triazole ring, and a thiophene ring. These types of rings are common in many organic compounds and can have various properties depending on their exact configuration and the other groups they are attached to .
Molecular Structure Analysis
The exact molecular structure would depend on the specific arrangement and bonding of the atoms in the compound. Without more specific information or a detailed analysis, it’s difficult to provide an accurate molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and composition. Some general properties of similar compounds can include their density, boiling point, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
Research on structurally similar cycloalkylthiophene-Schiff bases and their metal complexes, such as Cr(III) and Zn(II), has shown significant antibacterial and antifungal activities against various pathogenic strains. These compounds have been found effective against bacteria like Listeria monocytogenes, Staphylococcus aureus, Proteus OX2 Wrah, Escherichia coli, Salmonella typhi H, Pseudomonas putida sp., Brucella abortus, and antifungal activity against Candida albicans. The biological activity of these compounds compares favorably with several standard antibiotics, demonstrating their potential in developing new antimicrobial agents (Altundas et al., 2010).
Antiproliferative Activity
Another study on novel thiophene and thienopyrimidine derivatives, including compounds structurally related to the one , showed promising antiproliferative activity against cancer cell lines. The research indicates that these compounds have significant potential in cancer therapy, especially against breast and colon cancer cell lines, highlighting the importance of such molecules in medicinal chemistry and drug development (Ghorab et al., 2013).
Contribution to Material Science
In the realm of material science, phenothiazine derivatives with various conjugated linkers, including furan and thiophene, were synthesized and used in dye-sensitized solar cells. The study found that the use of these conjugated linkers significantly improved the solar energy-to-electricity conversion efficiency, indicating the potential of such compounds in enhancing renewable energy technologies (Kim et al., 2011).
Synthesis and Characterization
Research focused on the synthesis and characterization of novel compounds, including the Gewald reaction under organocatalyzed aqueous conditions, highlights the versatility and potential applications of similar chemical structures in creating new molecules. These methodologies contribute to the advancement of synthetic chemistry and the development of novel compounds with potential applications in various fields of research and industry (Abaee & Cheraghi, 2013).
Mechanism of Action
Furan derivatives
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Triazole derivatives
Triazoles refer to a class of molecules that contain a five-membered ring of two carbon atoms and three nitrogen atoms. They are known for their versatile biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects .
Thiophene derivatives
Thiophene is a heterocyclic compound with the formula C4H4S. It is analogous to the hydrocarbon benzene, with one methine group replaced by a sulfur atom . Thiophene derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .
Covalent inhibitors
The compound might be a covalent inhibitor, which forms a stable, irreversible bond with their target enzyme or receptor . This covalent bond formation leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency .
Future Directions
Properties
IUPAC Name |
ethyl 2-[2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5S2/c1-4-33-23(32)19-15-9-6-5-7-11-17(15)36-22(19)26-20(30)14(2)35-24-28-27-18(29(24)3)13-25-21(31)16-10-8-12-34-16/h8,10,12,14H,4-7,9,11,13H2,1-3H3,(H,25,31)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLUAJAWRPHINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=NN=C(N3C)CNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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